N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a phenylpropanamide backbone and a dioxidoisothiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide typically involves the following steps:
Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized through the reaction of a suitable thiol with an aziridine derivative under oxidative conditions to form the 1,1-dioxidoisothiazolidinyl ring.
Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone by reacting the substituted phenyl compound with a suitable amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of isothiazolidinyl-containing molecules with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow it to interact with biological macromolecules in unique ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with molecular targets through its functional groups. The isothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenylpropanamide backbone may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylacetamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-phenylbutanamide
Uniqueness
Compared to similar compounds, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(11-10-15-6-2-1-3-7-15)19-16-8-4-9-17(14-16)20-12-5-13-24(20,22)23/h1-4,6-9,14H,5,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENUALCJKNTUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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